molecular formula C18H16N2O2 B1452307 3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER CAS No. 904815-00-5

3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER

Cat. No.: B1452307
CAS No.: 904815-00-5
M. Wt: 292.3 g/mol
InChI Key: BEAYNHUNFJQNTI-UHFFFAOYSA-N
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Description

3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER is an organic compound that features a biphenyl group attached to an amino group, a cyano group, and an acrylic acid ester

Biochemical Analysis

Biochemical Properties

Ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have implications for the compound’s pharmacological and toxicological properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing various cellular processes.

Cellular Effects

Ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, potentially affecting cellular energy production and homeostasis.

Molecular Mechanism

The molecular mechanism of action of ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it may inhibit the activity of certain kinases, resulting in the downregulation of downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating cell signaling pathways and enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.

Metabolic Pathways

Ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, it can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

Ethyl 3-[([1,1’-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER typically involves the reaction of biphenyl-4-amine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and the reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-amine: A precursor in the synthesis of 3-(BIPHENYL-4-YLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER.

    Ethyl cyanoacetate: Another precursor used in the synthesis.

    3-(Biphenyl-4-ylamino)-2-cyanoacrylic acid: A similar compound without the ester group

Uniqueness

This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the biphenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-cyano-3-(4-phenylanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)16(12-19)13-20-17-10-8-15(9-11-17)14-6-4-3-5-7-14/h3-11,13,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAYNHUNFJQNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694370
Record name Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-00-5
Record name Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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